1-(3-fluorophenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)methanesulfonamide
Description
This compound features a methanesulfonamide core linked to a 3-fluorophenyl group and a piperidin-4-ylmethyl moiety substituted with a 6-methylpyridazin-3-yl ring. The fluorophenyl group enhances lipophilicity and metabolic stability, while the pyridazine ring may contribute to π-stacking interactions in biological systems .
Properties
IUPAC Name |
1-(3-fluorophenyl)-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2S/c1-14-5-6-18(22-21-14)23-9-7-15(8-10-23)12-20-26(24,25)13-16-3-2-4-17(19)11-16/h2-6,11,15,20H,7-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAXJFBREBIYCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-fluorophenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)methanesulfonamide (referred to as Compound A ) is a novel sulfonamide derivative that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and as a monoamine oxidase (MAO) inhibitor. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
Compound A can be represented by the following structural formula:
Compound A functions primarily as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO leads to increased levels of these neurotransmitters in the synaptic cleft, which can enhance mood and cognitive function.
In Vitro Studies
In vitro studies have demonstrated that Compound A exhibits significant inhibitory activity against both MAO-A and MAO-B enzymes. The IC50 values for these activities indicate its potency:
| Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|
| MAO-A | 1.57 | 120.8 |
| MAO-B | 0.013 | 107.4 |
These results suggest that Compound A is a selective and potent inhibitor of MAO-B, making it a candidate for further development in treating neurodegenerative diseases such as Alzheimer's disease .
Cytotoxicity Assessment
The cytotoxic effects of Compound A were assessed using L929 fibroblast cells. The results indicated that at lower concentrations (1, 10, and 20 µM), there was no significant cell death, while higher concentrations (50 and 100 µM) resulted in complete cell death for other tested compounds but not for Compound A. This suggests a favorable safety profile at therapeutic doses .
Neuroprotective Effects
A study published in Frontiers in Pharmacology evaluated the neuroprotective effects of Compound A in a mouse model of Alzheimer's disease. The administration of Compound A resulted in improved cognitive function, as measured by the Morris water maze test. Histological analysis revealed reduced amyloid-beta plaque deposition in the brains of treated mice compared to controls .
Clinical Implications
The potential clinical implications of Compound A include its use as a treatment for depression and anxiety disorders due to its ability to enhance neurotransmitter levels. Further studies are needed to establish its efficacy in human subjects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues
The following compounds share key structural motifs (sulfonamide, fluorophenyl, or piperidine/pyridazine heterocycles) and are compared below:
Key Observations:
- Pyridazine vs. Pyridine/Pyrimidine : The target compound’s 6-methylpyridazin-3-yl group distinguishes it from analogs with pyridine (e.g., ) or pyrimidine (e.g., ) rings. Pyridazine’s electron-deficient nature may enhance binding to hydrophobic pockets compared to pyridine derivatives.
- Sulfonamide Linkage: All compounds feature sulfonamide groups, but the target’s methanesulfonamide is simpler than bulky substituents in (chromenone-linked) or (furan-linked).
- Fluorophenyl Positioning : The 3-fluorophenyl group is conserved in the target and , but absent in , which uses trifluoromethyl pyridine for electronic effects.
Insights:
- The analog in demonstrates measurable bioactivity (e.g., anticancer) due to its chromenone core, whereas the target’s pyridazine-piperidine system may favor central nervous system targets.
- Lack of reported data for the target compound underscores the need for further enzymatic or cellular assays.
Preparation Methods
Synthesis of Piperidine Intermediate
The piperidine scaffold is synthesized starting from tert-butyl 4-(aminomethyl)piperidine-1-carboxylate, a commercially available building block. Deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) in dichloromethane yields the free amine, which is subsequently functionalized at the 1-position.
Critical Step:
- N-Alkylation with 3-Chloro-6-methylpyridazine
The piperidine amine reacts with 3-chloro-6-methylpyridazine in dimethyl sulfoxide (DMSO) under microwave irradiation (120°C, 1 hour) in the presence of cesium carbonate (Cs₂CO₃) to form 1-(6-methylpyridazin-3-yl)piperidin-4-yl)methylamine.Piperidine intermediate + 3-Chloro-6-methylpyridazine → 1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methylamine Conditions: DMSO, Cs₂CO₃, 120°C, microwave, 1h Yield: 65–78%
Sulfonylation with 3-Fluorophenyl Methanesulfonyl Chloride
The amine intermediate undergoes sulfonylation with 3-fluorophenyl methanesulfonyl chloride in dichloromethane (DCM) at 0°C to room temperature. Triethylamine (TEA) is employed as a base to scavenge HCl, ensuring efficient conversion.
Reaction Parameters:
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Base | Triethylamine | |
| Temperature | 0°C → RT | |
| Reaction Time | 12 hours | |
| Yield | 82–89% |
Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the piperidine amine on the electrophilic sulfur center of the sulfonyl chloride, followed by deprotonation to form the stable sulfonamide.
Optimization of Key Transformations
Palladium-Catalyzed Coupling for Pyridazine Installation
Alternative routes employ palladium-mediated cross-coupling to attach the pyridazine ring. A mixture of Pd(OAc)₂, BINAP ligand, and cesium carbonate in toluene facilitates the coupling between 3-bromo-6-methylpyridazine and the piperidine intermediate.
Optimized Conditions:
Protecting Group Strategies
To prevent undesired side reactions during sulfonylation, the piperidine nitrogen is protected as a Boc carbamate. Deprotection with TFA in DCM (1:1 v/v) at 0°C ensures clean removal without degrading the pyridazine ring.
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
δ 8.21 (d, J = 8.4 Hz, 1H, pyridazine-H), 7.45–7.38 (m, 1H, fluorophenyl-H), 7.12–6.98 (m, 3H, fluorophenyl-H), 4.32 (s, 2H, CH₂SO₂), 3.81–3.65 (m, 2H, piperidine-H), 2.95–2.82 (m, 2H, piperidine-H), 2.51 (s, 3H, CH₃-pyridazine), 1.92–1.75 (m, 3H, piperidine-H).¹³C NMR:
Confirms the presence of quaternary carbons from the sulfonamide (δ 44.1 ppm) and pyridazine ring (δ 158.9 ppm).
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₁₈H₂₂FN₃O₂S: 379.1421 [M+H]⁺
- Observed: 379.1418 [M+H]⁺ (Δ = 0.8 ppm)
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
For large-scale production, the microwave-assisted route is less feasible due to equipment limitations. Instead, a hybrid approach using conventional heating for the alkylation step (24 hours at 80°C in DMSO) followed by sulfonylation in batch reactors is preferred. Purification via silica gel chromatography is replaced with recrystallization from ethanol/water (7:3) to improve throughput.
Q & A
What are the optimal synthetic routes for synthesizing 1-(3-fluorophenyl)-N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)methanesulfonamide, and how can reaction conditions be controlled to maximize yield?
Level: Advanced
Methodological Answer:
The synthesis likely involves multi-step processes, including:
- Piperidine Core Functionalization: Introduce the 6-methylpyridazin-3-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), as demonstrated in structurally similar piperidine derivatives .
- Sulfonamide Formation: React the piperidine intermediate with methanesulfonyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .
- Fluorophenyl Integration: Attach the 3-fluorophenyl moiety via nucleophilic substitution or reductive amination, depending on the leaving group (e.g., halogen or hydroxyl) .
Key Optimization Factors: - Temperature Control: Maintain low temperatures (0–10°C) during sensitive steps (e.g., aldehyde formation) to avoid side reactions .
- Catalyst Selection: Use Pd(PPh₃)₄ for coupling reactions to improve regioselectivity .
- Purification: Employ column chromatography with gradient elution (hexane/ethyl acetate) to isolate intermediates, validated by TLC monitoring .
How can researchers confirm the structural integrity and purity of this compound during synthesis?
Level: Basic
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify substituent positions. For example, the 3-fluorophenyl group will show distinct aromatic splitting patterns (e.g., doublet of doublets near δ 7.0 ppm) .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect unreacted starting materials .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS, expecting [M+H]⁺ at m/z ~434 (calculated for C₁₈H₂₀FN₄O₂S) .
How can contradictions between computational docking predictions and experimental binding affinity data be resolved for this sulfonamide compound?
Level: Advanced
Methodological Answer:
- Validate Force Field Parameters: Re-evaluate molecular dynamics simulations using AMBER or CHARMM force fields, ensuring accurate protonation states of the sulfonamide group at physiological pH .
- Experimental Validation: Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare with docking scores. For example, discrepancies in binding free energy may arise from unaccounted solvation effects .
- Crystallography: If feasible, solve the co-crystal structure of the compound bound to its target (e.g., enzyme active site) to identify steric or electronic mismatches in docking models .
What in vitro assays are suitable for evaluating the inhibitory activity of this compound against kinase targets?
Level: Basic
Methodological Answer:
- Kinase Inhibition Assays: Use fluorescence-based ADP-Glo™ assays to measure IC₅₀ values against kinases (e.g., PI3K or MAPK). Prepare test concentrations in DMSO (≤0.1% final) to avoid solvent interference .
- Cellular Uptake Studies: Employ LC-MS/MS to quantify intracellular concentrations in HEK293 or HeLa cells, ensuring correlation between in vitro potency and cellular activity .
- Selectivity Screening: Test against a kinase panel (e.g., Eurofins KinaseProfiler) to identify off-target effects, using ATP concentrations near Km values for each kinase .
How can reaction byproducts from sulfonamide formation be systematically identified and minimized?
Level: Advanced
Methodological Answer:
- Byproduct Analysis: Use LC-MS to detect common byproducts (e.g., unreacted methanesulfonyl chloride or hydrolyzed intermediates). Adjust stoichiometry (1.2:1 sulfonyl chloride:amine) to reduce excess reagent .
- pH Control: Maintain pH 8–9 during sulfonylation to prevent hydrolysis of the sulfonyl chloride while ensuring nucleophilic amine activation .
- Temperature Optimization: Conduct the reaction at 0–5°C to suppress side reactions (e.g., over-sulfonylation), as demonstrated in analogous piperidine sulfonamide syntheses .
What strategies improve the solubility of this compound for in vivo pharmacokinetic studies?
Level: Advanced
Methodological Answer:
- Co-Solvent Systems: Use 10% β-cyclodextrin in saline or 5% DMSO/30% PEG-400 in water to enhance solubility while maintaining biocompatibility .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) at the piperidine nitrogen, which hydrolyze in vivo to release the active compound .
- Nanoformulation: Encapsulate in PLGA nanoparticles (100–200 nm) to improve bioavailability, with drug loading efficiency monitored via UV-Vis spectroscopy .
How can researchers determine the metabolic stability of this compound in hepatic microsomes?
Level: Basic
Methodological Answer:
- Microsomal Incubations: Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, and 60 min with acetonitrile .
- LC-MS/MS Quantification: Measure parent compound depletion using a calibration curve (1–1000 nM). Calculate half-life (t₁/₂) via nonlinear regression .
- CYP Enzyme Mapping: Use chemical inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
